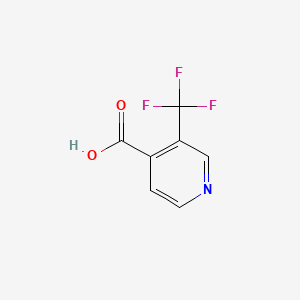

3-(Trifluoromethyl)pyridine-4-carboxylic acid

Description

The exact mass of the compound 3-(Trifluoromethyl)pyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOSFEOQEZQFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649099 | |

| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-38-3 | |

| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Trifluoromethyl)pyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Trifluoromethylated Pyridines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. Within the vast family of fluorinated heterocycles, trifluoromethyl-substituted pyridine carboxylic acids stand out as exceptionally valuable building blocks.

This guide focuses on a specific, yet increasingly important isomer: 3-(Trifluoromethyl)pyridine-4-carboxylic acid (also known as 3-(Trifluoromethyl)isonicotinic acid). While its isomer, 4-(trifluoromethyl)nicotinic acid, is well-documented as a key intermediate in the synthesis of the insecticide Flonicamid, 3-(trifluoromethyl)pyridine-4-carboxylic acid presents its own unique set of properties and potential applications that are critical for researchers in drug discovery and materials science to understand. This document serves as a comprehensive technical resource, consolidating its known properties, safety protocols, and synthetic considerations, while also providing expert insights into its strategic application.

Core Compound Identification and Properties

Correctly identifying a chemical entity is the foundational step for any rigorous scientific endeavor. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 590371-38-3 [1]

It is crucial to distinguish this from its well-known isomer, 4-(Trifluoromethyl)pyridine-3-carboxylic acid, which is assigned CAS Number 158063-66-2. The positional difference of the trifluoromethyl and carboxylic acid groups profoundly influences the molecule's electronic distribution, reactivity, and ultimately, its utility.

Physicochemical Characteristics

A summary of the key physical and chemical properties is presented below. These values are critical for planning reactions, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 205-207 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 352.3 ± 42.0 °C | [2] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.40 ± 0.36 | [2] |

| SMILES | O=C(O)c1cncc(c1)C(F)(F)F | [1] |

| InChI Key | FBOSFEOQEZQFOC-UHFFFAOYSA-N | [1] |

Note: Some physical properties are computationally predicted and should be confirmed experimentally for critical applications.

Synthesis and Reactivity: A Strategic Perspective

The synthesis of trifluoromethylated pyridine derivatives is a subject of extensive research, driven by their value as intermediates. General strategies often involve either the introduction of a CF₃ group onto a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing building block.

While specific, peer-reviewed synthetic protocols for 3-(Trifluoromethyl)pyridine-4-carboxylic acid are not as widespread as for its isomers, established methods in fluorine chemistry provide a logical framework for its preparation. A plausible and commonly employed strategy involves the oxidation of a corresponding precursor, such as 4-methyl-3-(trifluoromethyl)pyridine or the hydrolysis of a nitrile like 4-cyano-3-(trifluoromethyl)pyridine.

Conceptual Synthetic Workflow

The diagram below illustrates a generalized synthetic pathway, highlighting the key transformations required. The causality behind this approach lies in the robustness of the CF₃ group to common oxidizing conditions and the reliability of nitrile hydrolysis or side-chain oxidation to generate the carboxylic acid moiety.

Caption: A generalized workflow for the synthesis of trifluoromethylated pyridine carboxylic acids.

Key Experimental Protocol: Nitrile Hydrolysis (Hypothetical)

This protocol is a representative, self-validating methodology based on standard organic chemistry procedures for converting an aryl nitrile to a carboxylic acid.

Objective: To hydrolyze 4-cyano-3-(trifluoromethyl)pyridine to 3-(trifluoromethyl)pyridine-4-carboxylic acid.

Materials:

-

4-cyano-3-(trifluoromethyl)pyridine

-

Sulfuric acid (concentrated)

-

Deionized water

-

Sodium hydroxide (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 4-cyano-3-(trifluoromethyl)pyridine (1.0 eq) to a 1:1 mixture of concentrated sulfuric acid and water. Causality: The strong acidic conditions are necessary to protonate the nitrile nitrogen, facilitating nucleophilic attack by water.

-

Hydrolysis: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS. Trustworthiness: The reaction is monitored to ensure complete conversion of the starting material, preventing contamination of the final product.

-

Workup & Neutralization: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Adjust the pH of the aqueous solution to approximately 2-3 using a concentrated sodium hydroxide solution. The product should precipitate as a solid. Causality: The pH adjustment protonates the carboxylate, rendering the product less water-soluble and causing it to precipitate for easier isolation.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-(Trifluoromethyl)pyridine-4-carboxylic acid is an irritant and requires careful handling.

GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: Consolidated from supplier SDS[1]

Recommended Handling Protocol

The following workflow ensures safe handling from receipt to disposal.

Caption: Standardized workflow for the safe handling of 3-(Trifluoromethyl)pyridine-4-carboxylic acid.

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Applications and Future Directions

The true value of a building block like 3-(trifluoromethyl)pyridine-4-carboxylic acid lies in its potential for creating novel, high-value molecules. The specific arrangement of the electron-withdrawing CF₃ and carboxylic acid groups on the pyridine ring creates a unique electronic and steric profile.

-

Medicinal Chemistry: This compound is an attractive scaffold for designing novel therapeutic agents. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the exploration of vast chemical space. The 3-CF₃-pyridine core can serve as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties.

-

Agrochemicals: Following the precedent set by its isomers, this molecule is a candidate for the synthesis of new pesticides and herbicides. The trifluoromethylpyridine motif is a proven pharmacophore in this field.

-

Materials Science: The rigid, polar structure of this acid makes it a candidate for the synthesis of metal-organic frameworks (MOFs) or specialty polymers with tailored thermal and electronic properties.

The positional isomerism between this compound and its 4-CF₃ counterpart is a critical design element. A 2024 study on isomeric trifluoromethyl-pyridine carboxylic acid zinc complexes demonstrated that the coordination mode and subsequent biological activity were directly controlled by the substituent positions. This underscores the importance of having access to all isomers to fully explore structure-activity relationships (SAR) in drug development programs.

Conclusion

3-(Trifluoromethyl)pyridine-4-carboxylic acid (CAS 590371-38-3) is a valuable, albeit less-documented, fluorinated building block with significant potential. Its unique substitution pattern offers researchers a distinct tool for modulating molecular properties in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials. Adherence to rigorous identification, safe handling protocols, and a strategic understanding of its synthetic utility are essential for unlocking its full potential. As research continues, this compound is poised to become an increasingly important component in the synthetic chemist's toolbox.

References

-

Chembeez. Sodium 1-undecanesulfonate, 98+% (dry wt.), water <2%, Thermo Scientific Chemicals. [Link]

- Google Patents. EP2274983A1 - Harmful arthropod control composition, and fused heterocyclic compound.

-

Royal Society of Chemistry. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing). [Link]

-

RSC Publishing. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. [Link]

Sources

A Comprehensive Technical Guide to 4-(Trifluoromethyl)pyridine-3-carboxylic Acid

Executive Summary

This document provides an in-depth technical overview of 4-(Trifluoromethyl)pyridine-3-carboxylic acid, a pivotal heterocyclic building block in modern chemistry. This guide elucidates its fundamental chemical and physical properties, including its precise molecular weight, and explores its strategic importance in the development of novel pharmaceutical and agrochemical agents. We will delve into validated synthesis protocols, analytical characterization techniques, and critical safety and handling procedures. The unique electronic and steric contributions of the trifluoromethyl group (CF3) to the pyridine scaffold bestow enhanced metabolic stability, lipophilicity, and binding affinity upon derivative molecules, making this compound a subject of intense interest for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-(Trifluoromethyl)pyridine-3-carboxylic acid, also known as 4-(trifluoromethyl)nicotinic acid (TFNA), is the subject of this guide. It is crucial to distinguish it from its isomer, 3-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 590371-38-3), as the 4-CF3 isomer is more extensively documented and utilized in commercial and research applications. All data herein pertains to the 4-(trifluoromethyl)pyridine-3-carboxylic acid isomer (CAS 158063-66-2).

The molecular weight of this compound, computed from its molecular formula, is a foundational piece of data for all stoichiometric calculations in synthesis and analysis.

| Identifier | Value | Source(s) |

| Compound Name | 4-(Trifluoromethyl)pyridine-3-carboxylic acid | [1][2] |

| Synonyms | 4-Trifluoromethylnicotinic acid, TFNA | [1][2][3] |

| CAS Number | 158063-66-2 | [1][2][4][5] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][2][3][4] |

| Molecular Weight | 191.11 g/mol | [1][2][3][4][5] |

| Appearance | Light brown to pale yellow solid | [2][3] |

| Melting Point | 146-148 °C | [2][3] |

| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [3] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.50 ± 0.36 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

The Strategic Importance of the Trifluoromethylpyridine Moiety

The trifluoromethylpyridine (TFMP) structural motif has become a cornerstone of modern medicinal and agricultural chemistry.[6] The strategic incorporation of a CF3 group onto the pyridine ring profoundly alters the molecule's physicochemical profile, offering distinct advantages in drug design.[7]

-

Electronic Effects : The CF3 group is a powerful electron-withdrawing group. This property lowers the pKa of the pyridine nitrogen, reducing its basicity and altering its capacity for hydrogen bonding and electrostatic interactions with biological targets.[7]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. The CF3 group can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2]

-

Lipophilicity : Fluorination, particularly the introduction of a CF3 group, significantly increases a molecule's lipophilicity. This can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[2][8]

-

Binding Affinity : The unique steric and electronic properties of the CF3 group can lead to enhanced binding affinity and selectivity for target proteins, as it can occupy specific hydrophobic pockets within an active site.

These combined effects explain why TFMP derivatives are found in numerous approved agrochemicals and pharmaceuticals, with many more candidates currently in clinical trials.[6][8]

Synthesis and Characterization

The synthesis of 4-(Trifluoromethyl)pyridine-3-carboxylic acid is achievable through robust and scalable methods. A common and reliable laboratory-scale approach involves the hydrolysis of the corresponding carboxamide.

Synthetic Workflow

The conversion of 4-(trifluoromethyl)nicotinamide to the target carboxylic acid is typically achieved via base-catalyzed hydrolysis followed by acidic workup to protonate the carboxylate salt.

Caption: General workflow for the hydrolysis of 4-(trifluoromethyl)nicotinamide.

Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system, where successful execution yields a product whose analytical data will confirm its identity and purity.

Materials:

-

4-(Trifluoromethyl)nicotinamide

-

25% (w/v) Sodium Hydroxide (NaOH) aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

To a reaction flask, add 4-(trifluoromethyl)nicotinamide and the 25% aqueous NaOH solution.[3]

-

Heat the reaction mixture to 100 °C with vigorous stirring.[3]

-

Maintain the temperature and continue stirring for approximately 4 hours, or until all solid starting material has dissolved, indicating the formation of the sodium carboxylate salt.[3]

-

Cool the reaction mixture to room temperature.

-

Slowly add concentrated HCl to the stirred solution to adjust the pH to approximately 2. The product will precipitate as a solid.[3]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove residual salts.

-

Dry the product under vacuum to yield 4-(Trifluoromethyl)pyridine-3-carboxylic acid.

Analytical Characterization

To validate the identity and purity of the synthesized product, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): Provides definitive structural confirmation by showing the characteristic shifts and couplings of the pyridine ring protons, the carboxylic acid proton, the quaternary carbon of the CF3 group, and the fluorine atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, which should match the theoretical value of 191.11 g/mol , and provides fragmentation patterns for further structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, typically aiming for ≥98%.[2]

Applications in Research and Development

4-(Trifluoromethyl)pyridine-3-carboxylic acid is not typically an end-product but rather a high-value intermediate for constructing more complex, biologically active molecules.[2][3]

Caption: Key application pathways for TFNA in R&D.

-

Pharmaceutical Intermediate : This compound is a precursor for synthesizing pyridine carboxamides that act as palm site inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[3] It is also used to create pyrazolylcarboxanilides that function as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, a target for inflammatory diseases.[3] Its structure is integral to developing drugs for neurological and cardiovascular conditions.[2]

-

Agrochemical Building Block : TFNA is a key intermediate in the synthesis of the insecticide Flonicamid, and it is also a known environmental transformation product of this pesticide.[1][3] The TFMP moiety is present in herbicides like Pyroxsulam, where it provides high activity and crucial crop selectivity.[8][9]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. It is classified as an irritant.[3][10]

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3][10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][3][10] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][3][10] |

Safe Handling Procedures:

-

Use only in a well-ventilated area or under a chemical fume hood.[11][12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wash hands thoroughly after handling.[11]

-

Keep away from heat, sparks, and open flames.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[12]

-

Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate.[4]

-

Skin and Body Protection: Wear a laboratory coat.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Recommended storage is at room temperature under an inert atmosphere.[3]

Conclusion

4-(Trifluoromethyl)pyridine-3-carboxylic acid, with a molecular weight of 191.11 g/mol , is a quintessential example of a modern chemical building block. Its value is derived not from its own biological activity, but from the powerful combination of a pyridine pharmacophore and a trifluoromethyl group. This structure provides a reliable scaffold for chemists to develop next-generation pharmaceuticals and agrochemicals with enhanced efficacy, selectivity, and metabolic stability. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its significant potential.

References

-

PubChem. (2025). 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158–173. [Link]

-

Aobang Pharma. (2025). The Role of Trifluoromethyl Pyridines in Modern Drug Discovery. [Link]

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Pharmaffiliates. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic Acid. [Link]

Sources

- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 4. 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. synquestlabs.com [synquestlabs.com]

3-(Trifluoromethyl)pyridine-4-carboxylic acid chemical properties

An In-Depth Technical Guide to 4-(Trifluoromethyl)pyridine-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern chemical synthesis, fluorinated organic compounds have established themselves as indispensable tools, particularly within the pharmaceutical and agrochemical industries. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)pyridine-3-carboxylic acid (also known as 4-(Trifluoromethyl)nicotinic acid or TFNA), a key heterocyclic building block. While its isomer, 3-(Trifluoromethyl)pyridine-4-carboxylic acid, exists, the 4-CF3 isomer (CAS 158063-66-2) is more widely documented and utilized in synthetic applications. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and pivotal applications, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Core Chemical & Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Structure and Identification

The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position. This specific arrangement dictates its reactivity and utility.

Caption: Chemical structure of 4-(Trifluoromethyl)pyridine-3-carboxylic acid.

Physicochemical Data Summary

The compound's physical properties make it suitable for a variety of standard laboratory reaction conditions. Its moderate melting point and solid form facilitate ease of handling and weighing.

| Property | Value | Source(s) |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| Synonyms | 4-(Trifluoromethyl)nicotinic acid, TFNA | [1][2][3] |

| CAS Number | 158063-66-2 | [1][2] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| Appearance | Light brown to pale yellow solid | [2][3] |

| Melting Point | 146 - 148 °C | [2][3] |

| Predicted pKa | 2.50 ± 0.36 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Spectral Analysis

Spectroscopic data is crucial for confirming the identity and purity of the compound after synthesis or before use.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the anisotropic effects of the ring and the electron-withdrawing substituents.

-

¹³C NMR: The carbon spectrum will display seven signals, including the characteristic quaternary carbons of the carboxylic acid and the trifluoromethyl group, as well as the carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum will feature prominent absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-F stretches associated with the trifluoromethyl group.[1]

Synthesis and Reactivity

The utility of 4-(trifluoromethyl)pyridine-3-carboxylic acid stems from its accessibility through established synthetic routes and its predictable reactivity, enabling its incorporation into more complex molecules.

Representative Synthesis Pathway

A common and scalable synthesis involves a multi-step sequence starting from readily available precursors.[4] The choice of a palladium-on-carbon catalyst for hydrogenolysis is driven by its efficiency in cleaving carbon-halogen bonds without reducing the pyridine ring under the specified conditions.

Caption: The role of the scaffold in a typical drug discovery workflow.

Agrochemical Synthesis

The unique properties of trifluoromethyl-substituted pyridines are also highly valued in agricultural chemistry.

-

Insecticides: 4-(Trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of Flonicamid, a selective insecticide that acts as a feeding blocker in aphids and other sucking insects. [3]The compound is also known to be an environmental transformation product of Flonicamid. [1]* Herbicides and Fungicides: The scaffold is used in formulating a range of agrochemicals, where its chemical properties contribute to improved crop protection and yield. [2][5]The pyridine core can be crucial for achieving selectivity, minimizing harm to the desired crops while effectively controlling weeds or fungi. [5]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][6] |

Recommended Precautions and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation. [6]* Handling: Avoid breathing dust. [6]Prevent contact with skin and eyes. After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry place. [6]It is often recommended to store under an inert atmosphere at room temperature to maintain long-term stability. [3]

Conclusion

4-(Trifluoromethyl)pyridine-3-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that leverages the unique electronic properties of fluorine to create high-value molecules. Its robust synthesis, predictable reactivity, and proven utility in modulating biological activity have solidified its importance in both pharmaceutical and agrochemical R&D. For scientists and researchers, a deep understanding of this compound's properties opens a gateway to the rational design of novel drugs and crop protection agents with enhanced performance and safety profiles.

References

-

PubChem. (n.d.). 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Fujikawa, S., & Isoda, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 165–176. Retrieved from [Link]

- Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Zhou, J., & Zhang, X. (2025, October 23). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

Zhu, X., & Yang, Y. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 44(37), 16086-16095. Retrieved from [Link]

-

Stenutz. (n.d.). 4-(trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (2025, December 9). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

-

CPAChem. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)pyridine-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 158063-66-2). This compound, a key building block in modern chemistry, is of significant interest to researchers in pharmaceutical and agrochemical development. The strategic incorporation of a trifluoromethyl group onto the nicotinic acid scaffold imparts unique characteristics, including enhanced metabolic stability and lipophilicity, which are highly desirable in bioactive molecules.[1] This document synthesizes publicly available data on its chemical identity, core physical constants, spectroscopic signature, and safety protocols. Furthermore, it presents illustrative experimental workflows and discusses the causal relationship between these physical properties and the compound's applications, offering field-proven insights for scientists and development professionals.

A Note on Isomeric Specificity: The topic requested was 3-(Trifluoromethyl)pyridine-4-carboxylic acid. However, the vast majority of published scientific data, including consistent CAS registry numbers and physical properties, corresponds to its isomer, 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS: 158063-66-2). To ensure scientific integrity and provide robust, verifiable data, this guide will focus on the well-documented 4-(Trifluoromethyl)pyridine-3-carboxylic acid.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. 4-(Trifluoromethyl)pyridine-3-carboxylic acid is known by several synonyms, the most common being 4-(Trifluoromethyl)nicotinic acid.[1] Its unique structure is key to its function in synthesis.

Key Identifiers:

-

IUPAC Name: 4-(trifluoromethyl)pyridine-3-carboxylic acid[2]

-

Synonyms: 4-(Trifluoromethyl)nicotinic acid, 4-Trifluoromethylpyridine-3-carboxylic acid, TFNA[1][2][3]

The structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a trifluoromethyl group. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the aromatic ring.

Caption: 2D representation of 4-(Trifluoromethyl)pyridine-3-carboxylic acid.

Core Physical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. These values are critical for designing experiments and developing applications.

| Property | Value | Source(s) |

| Appearance | Light brown to brown or pale yellow solid. | [1][3] |

| Melting Point | 146-148 °C | [1][3] |

| Boiling Point | 290.4 ± 40.0 °C (Predicted) | [3] |

| pKa | 2.50 ± 0.36 (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol. | [3] |

Melting Point

The sharp melting point range of 146-148 °C indicates a relatively pure crystalline solid.[1] In a drug development setting, a consistent and narrow melting point is a primary indicator of purity and polymorphic consistency, which are critical for regulatory approval and consistent batch production.

Solubility

While detailed quantitative data is sparse, the compound is described as slightly soluble in polar organic solvents like DMSO and methanol.[3] The presence of the highly lipophilic trifluoromethyl group enhances its solubility in various organic solvents, a property valuable in synthetic chemistry and for improving a drug candidate's ability to cross biological membranes.[1] The carboxylic acid group provides a handle for salt formation, which can be exploited to increase aqueous solubility for formulation purposes.

Acidity (pKa)

The predicted pKa of approximately 2.50 is characteristic of a pyridine carboxylic acid bearing a strong electron-withdrawing group (CF₃).[3] This relatively strong acidity means the carboxyl group will be deprotonated (as a carboxylate) at physiological pH (~7.4). This is a crucial consideration in drug design, as the ionization state affects solubility, cell permeability, and interaction with biological targets.

Spectroscopic Data and Analysis

Spectroscopic analysis is indispensable for verifying the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectral data are available and serve as the primary method for confirming the precise arrangement of hydrogen and carbon atoms in the molecule, ensuring the correct isomeric form has been synthesized.[2]

-

Infrared (IR) Spectroscopy: ATR-IR spectra are available for this compound.[2] The IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of its functional groups. Key expected absorptions include:

-

O-H Stretch: A very broad band in the 3300-2500 cm⁻¹ region, characteristic of a hydrogen-bonded carboxylic acid.[4][5]

-

C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.[4]

-

C=O Stretch: A strong, sharp absorption between 1760-1690 cm⁻¹, typical for a carboxylic acid carbonyl group.[4][5]

-

C=C Stretch (Aromatic): Multiple bands in the 1600-1400 cm⁻¹ region.[5]

-

C-F Stretch: Strong, intense bands characteristic of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region.

-

-

Mass Spectrometry: This technique is used to confirm the molecular weight of the compound (191.11 g/mol ), further validating its identity.[2]

Illustrative Experimental Protocol: Melting Point Determination

To ensure trustworthiness and reproducibility, physical constants must be determined using standardized protocols. The melting point is a fundamental property that provides insights into purity.

Objective: To accurately determine the melting point range of a synthesized batch of 4-(Trifluoromethyl)pyridine-3-carboxylic acid.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of the crystalline solid. A fine powder ensures uniform heat transfer.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Heating Protocol:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~146 °C).

-

Approximately 15-20 °C below the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is critical for accurately observing the onset and completion of melting.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (≤ 2 °C) and align with the literature value of 146-148 °C.

Caption: Standard workflow for melting point determination.

Applications and Significance of Physical Properties

The physical properties of 4-(Trifluoromethyl)pyridine-3-carboxylic acid are directly linked to its utility as a synthetic intermediate.

-

Pharmaceutical Development: The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This, combined with increased lipophilicity, can improve a drug's pharmacokinetic profile. The compound serves as a precursor for molecules targeting conditions like neurological and cardiovascular diseases and as an inhibitor for viral polymerases.[1][3]

-

Agrochemicals: It is a key intermediate for the insecticide Flonicamid.[3][6] In this context, the compound's stability (indicated by its high melting and boiling points) and specific reactivity are crucial for industrial-scale synthesis. Its solubility characteristics influence the formulation of the final agrochemical product for effective field application.[1]

Safety and Handling

Proper handling is essential for laboratory safety. Based on aggregated GHS data, this compound presents the following hazards:

-

GHS Hazard Statements:

-

Precautionary Statements: Standard precautions include avoiding breathing dust (P261), washing hands thoroughly after handling (P264), and wearing protective gloves, eye protection, and face protection (P280).[3] In case of contact with skin or eyes, rinse thoroughly with water (P302+P352, P305+P351+P338).[3]

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere.[3] Some suppliers recommend refrigeration between 2°C and 8°C for long-term storage.[7]

Conclusion

4-(Trifluoromethyl)pyridine-3-carboxylic acid is a high-value synthetic intermediate whose utility is fundamentally derived from its physical properties. Its solid state, defined melting point, and predicted acidity make it a versatile and reliable building block for complex molecular architectures in the pharmaceutical and agrochemical industries. A thorough understanding of these core properties, from melting point to spectroscopic signature, is the first step toward innovative and successful research and development.

References

-

PubChem. (n.d.). 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 4-(trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (2010). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

Fujikawa, S., & Isogai, M. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

CPAChem. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. 4-(Trifluoromethyl)pyridine-3-carboxylic acid [CA... [cpachem.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid

Introduction

3-(Trifluoromethyl)pyridine-4-carboxylic acid, also known by its synonym 4-(Trifluoromethyl)nicotinic acid, is a key heterocyclic building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its structure, featuring a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group and a carboxylic acid moiety, imparts unique electronic properties and reactivity. This guide provides a comprehensive analysis of the spectral data for this compound, offering researchers and drug development professionals a detailed framework for its characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule.

The molecular structure of 3-(Trifluoromethyl)pyridine-4-carboxylic acid is presented below. Its systematic IUPAC name is 4-(trifluoromethyl)pyridine-3-carboxylic acid and its Chemical Abstracts Service (CAS) registry number is 158063-66-2.[2]

Caption: Molecular Structure of 3-(Trifluoromethyl)pyridine-4-carboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Trifluoromethyl)pyridine-4-carboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton. The electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid group will significantly deshield the ring protons, shifting them downfield.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | Broad Singlet | - | COOH |

| ~9.1 | Singlet | - | H-2 |

| ~8.9 | Doublet | ~5.0 | H-6 |

| ~7.9 | Doublet | ~5.0 | H-5 |

Causality Behind Predictions:

-

H-2: This proton is ortho to the nitrogen atom and meta to the two electron-withdrawing groups. The proximity to the electronegative nitrogen atom causes a significant downfield shift. It is predicted to be a singlet as its nearest proton neighbors are more than three bonds away.

-

H-6: This proton is also ortho to the ring nitrogen, leading to a downfield shift. It is coupled to H-5, resulting in a doublet.

-

H-5: This proton is adjacent to H-6, appearing as a doublet. It is expected to be the most upfield of the aromatic protons as it is furthest from the electron-withdrawing substituents.

-

COOH: The carboxylic acid proton is acidic and typically appears as a very broad singlet at a very downfield position, often above 10 ppm. Its chemical shift is highly dependent on concentration and solvent.[3]

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) | Assignment |

| ~166 | - | C=O |

| ~153 | - | C-2 |

| ~151 | - | C-6 |

| ~145 (q) | ~35 | C-4 |

| ~135 | - | C-3 |

| ~125 | - | C-5 |

| ~122 (q) | ~275 | CF₃ |

Causality Behind Predictions:

-

C=O: The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[4]

-

CF₃: The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The large one-bond coupling constant is characteristic of C-F bonds.[5]

-

C-4: The carbon atom directly attached to the trifluoromethyl group will also exhibit a quartet splitting (²JCF), though with a smaller coupling constant than the direct C-F bond.[5]

-

Pyridine Carbons (C-2, C-3, C-5, C-6): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the two substituents. Carbons adjacent to the nitrogen (C-2 and C-6) are typically found further downfield.[6]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(Trifluoromethyl)pyridine-4-carboxylic acid will be dominated by absorptions from the carboxylic acid, the aromatic pyridine ring, and the C-F bonds.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium | C=C and C=N stretches (Aromatic ring) |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) |

| 1300 - 1100 | Very Strong | C-F stretches (Trifluoromethyl group) |

| ~920 | Medium, Broad | O-H bend (Out-of-plane) |

Interpretation of Key Absorptions:

-

O-H Stretch: The most prominent feature will be a very broad absorption band spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]

-

C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[7]

-

C-F Stretches: The trifluoromethyl group will give rise to one or more very strong absorption bands in the 1100-1300 cm⁻¹ region, which is a highly diagnostic feature for fluorinated compounds.[2]

-

Aromatic Stretches: Medium intensity peaks between 1450 and 1600 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 191, corresponding to the molecular weight of the compound (C₇H₄F₃NO₂). Aromatic systems tend to give a relatively stable molecular ion.[8]

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z = 174, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH (M-45): A significant peak at m/z = 146, corresponding to the loss of the entire carboxyl group. This is a common fragmentation for carboxylic acids.[8]

-

Loss of -CF₃ (M-69): A peak at m/z = 122, due to the cleavage of the C-C bond and loss of the trifluoromethyl radical.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following validated protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectral characterization.

4.1 NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 3-(Trifluoromethyl)pyridine-4-carboxylic acid.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent (~0.7 mL). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar carboxylic acid and its acidic proton is readily observable without exchange, unlike in D₂O or CD₃OD.

-

Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube and add the deuterated solvent. Vortex the tube until the sample is fully dissolved.

-

Instrumentation: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, although for this molecule, it would primarily confirm the CH carbons of the pyridine ring.

4.2 FT-IR Sample Preparation and Analysis

-

Methodology: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal must be acquired prior to the sample analysis and subtracted from the sample spectrum.

4.3 Mass Spectrometry Sample Preparation and Analysis

-

Ionization Method: Electron Ionization (EI) is suitable for this relatively volatile and stable compound and will provide informative fragmentation. Electrospray Ionization (ESI) could also be used, likely showing a prominent [M-H]⁻ peak in negative ion mode or [M+H]⁺ in positive ion mode.

-

Sample Introduction: For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent like methanol or acetonitrile.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and key fragments.

References

-

LibreTexts Chemistry. (2020). Table of Characteristic IR Absorptions. Retrieved December 29, 2025, from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved December 29, 2025, from [Link]

-

PubChem. (n.d.). 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. Retrieved December 29, 2025, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved December 29, 2025, from [Link]

-

University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. Retrieved December 29, 2025, from [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

Sources

- 1. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]

- 2. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)pyridine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Trifluoromethyl)pyridine-3-carboxylic acid, a key building block in pharmaceutical and agrochemical research.[1] This document offers a detailed theoretical prediction of the spectrum, grounded in the fundamental principles of chemical shifts and spin-spin coupling, tailored for researchers, chemists, and drug development professionals. We delve into the synergistic electronic effects of the trifluoromethyl and carboxylic acid substituents on the pyridine ring, present a validated, step-by-step protocol for sample preparation and spectral acquisition, and summarize the expected spectral parameters. Visual aids, including molecular structure and coupling diagrams, are provided to facilitate a deeper understanding of the proton environment and connectivity.

Introduction and Structural Context

4-(Trifluoromethyl)pyridine-3-carboxylic acid, also known as 4-(trifluoromethyl)nicotinic acid, is a disubstituted pyridine derivative.[1][2][3] Its structure is characterized by a pyridine ring functionalized with a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position. The precise characterization of this molecule is critical for its application in synthesis, and ¹H NMR spectroscopy is the foremost technique for this purpose.

The ¹H NMR spectrum provides a detailed electronic and structural fingerprint of the molecule. The pyridine ring contains three aromatic protons at the 2, 5, and 6 positions. The chemical environment of each proton is uniquely influenced by the nitrogen heteroatom and the two powerful electron-withdrawing substituents, leading to a highly informative and predictable spectrum.

A note on nomenclature: The user's topic specified "3-(Trifluoromethyl)pyridine-4-carboxylic acid". However, the commercially available and widely referenced isomer is 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS 158063-66-2).[1][2][4][5] This guide will focus on the analysis of the latter, more common compound.

Figure 1: Molecular structure of 4-(Trifluoromethyl)pyridine-3-carboxylic acid with proton numbering.

Theoretical ¹H NMR Spectral Analysis

The analysis of the ¹H NMR spectrum can be broken down into the chemical shift (δ), spin-spin coupling (J), and the resulting signal multiplicity for each unique proton.

Chemical Shift (δ) Predictions

The chemical shifts of the pyridine protons are heavily influenced by the anisotropic effect of the ring current and the electronic effects of the substituents.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between δ 10.0–13.2 ppm .[6][7] Its chemical shift is sensitive to concentration, temperature, and solvent due to variations in hydrogen bonding. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to rapid proton-deuterium exchange, providing a definitive method for its assignment.

-

Pyridine Ring Protons (H-2, H-5, H-6): Both the -COOH and -CF₃ groups are strongly electron-withdrawing, which deshields (shifts to higher ppm) all the ring protons relative to unsubstituted pyridine. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, and its influence on proton chemical shifts is significant.[8]

-

H-2: This proton is ortho to the carboxylic acid group and the nitrogen atom. The combined deshielding effects place this proton furthest downfield among the ring protons. It is expected to resonate at approximately δ 9.0–9.2 ppm .

-

H-5: This proton is ortho to the powerfully electron-withdrawing -CF₃ group. This proximity will cause significant deshielding. It is expected to appear at approximately δ 8.8–9.0 ppm .

-

H-6: This proton is meta to the -COOH group and para to the -CF₃ group. While still deshielded by the overall electron-poor nature of the ring, it is the least affected of the three and will appear at the most upfield position, likely around δ 7.8–8.0 ppm .

-

Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling provides crucial information about the connectivity of the protons.

-

H-6 and H-5: These protons are on adjacent carbons (ortho relationship). They will exhibit a strong spin-spin coupling, with a typical ortho coupling constant (³JH5,H6 ) of approximately 5–8 Hz .[9] This interaction will split the H-6 signal into a doublet and contribute to the splitting of the H-5 signal.

-

H-2: This proton is isolated from the other ring protons by four or five bonds. Any coupling to H-5 (⁵J) or H-6 (⁴J) would be very small (<1 Hz) and likely not resolved, resulting in H-2 appearing as a sharp singlet .

-

Proton-Fluorine Coupling (JHF): The three equivalent fluorine atoms of the -CF₃ group will couple to the nearby ring protons. This heteronuclear coupling is transmitted through bonds.

-

The H-5 proton is four bonds away from the fluorine nuclei (ortho position). This will result in a significant ⁴JHF coupling, typically in the range of 1–3 Hz . This coupling will split the H-5 signal into a quartet .

-

Longer-range couplings to H-2 (⁵JHF) and H-6 (⁵JHF) are generally much smaller and may not be resolved, but could contribute to minor signal broadening.

-

Predicted Signal Multiplicities

Based on the coupling analysis, the following multiplicities are predicted:

-

-COOH: Broad singlet (s) .

-

H-2: Singlet (s) .

-

H-5: Doublet of quartets (dq) , resulting from the large ortho coupling to H-6 and the smaller four-bond coupling to the -CF₃ group.

-

H-6: Doublet (d) , from the ortho coupling to H-5.

Figure 2: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways for the aromatic protons.

Experimental Protocol: ¹H NMR Spectrum Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining a high-quality, interpretable spectrum.

Materials and Equipment

-

4-(Trifluoromethyl)pyridine-3-carboxylic acid (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

-

Internal standard (e.g., Tetramethylsilane, TMS, 0 ppm)

-

High-quality 5 mm NMR tube and cap[10]

-

Pasteur pipette with glass wool plug[11]

-

Vortex mixer

-

NMR Spectrometer (≥400 MHz recommended)

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid 4-(Trifluoromethyl)pyridine-3-carboxylic acid and place it into a clean, dry vial.

-

Solvent Selection: DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton peak (δ ~2.50 ppm) does not interfere with the analyte signals. CDCl₃ can also be used, but solubility may be lower, and its acidity can sometimes be an issue.[11][12]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. If TMS is not pre-dissolved in the solvent, add a very small drop. Cap the vial and gently vortex until the solid is completely dissolved.[13]

-

Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into its neck. Filter the sample solution through this pipette directly into the NMR tube. This crucial step removes any particulate matter that could degrade spectral resolution.

-

Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) for optimal magnetic field homogeneity (shimming).[10][13]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before insertion into the spectrometer.

Spectrometer Setup and Acquisition

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.

-

Acquisition Parameters:

-

Spectral Width: Set a wide spectral width (e.g., -2 to 16 ppm) to ensure the capture of all signals, especially the downfield carboxylic acid proton.

-

Pulse Angle: Use a standard 30° or 90° pulse.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

Summary of Predicted Spectral Data

The table below summarizes the anticipated ¹H NMR data for 4-(Trifluoromethyl)pyridine-3-carboxylic acid in DMSO-d₆.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| -COOH | 10.0 – 13.2 | br s | N/A |

| H-2 | 9.0 – 9.2 | s | N/A |

| H-5 | 8.8 – 9.0 | dq | ³JH,H ≈ 5-8; ⁴JH,F ≈ 1-3 |

| H-6 | 7.8 – 8.0 | d | ³JH,H ≈ 5-8 |

Conclusion

The ¹H NMR spectrum of 4-(Trifluoromethyl)pyridine-3-carboxylic acid is highly characteristic and allows for unambiguous structural verification. The key diagnostic features are:

-

A broad singlet for the acidic proton above δ 10 ppm, which is exchangeable with D₂O.

-

Three distinct aromatic signals in the downfield region (δ 7.8–9.2 ppm).

-

A singlet for the isolated H-2 proton.

-

An ortho-coupled doublet (H-6) and a doublet of quartets (H-5), confirming their adjacency and the proximity of H-5 to the -CF₃ group.

This guide provides a robust framework for the prediction, acquisition, and interpretation of the spectrum, serving as a valuable resource for scientists working with this and structurally related compounds.

References

-

School of Chemistry, Food and Pharmacy, University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Guan, X., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. PubChem Compound Database. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. Retrieved from [Link]

-

Castellano, S., & Kostelnik, R. (1967). The Effect of Substituents on Proton-Proton Coupling Constants in N-Substituted Pyridines. datapdf.com. Retrieved from [Link]

-

Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Tressler, C. M., & Zondlo, N. J. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. INIS Repository. Retrieved from [Link]

-

Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Retrieved from [Link]

-

Tori, K., & Ogata, M. (1965). H-H and 13C-H coupling constants in pyridazine. ResearchGate. Retrieved from [Link]

-

ACD/Labs. (n.d.). H-H and 13C-H coupling in Proton NMR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

Stenutz. (n.d.). 4-(trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Department of Chemistry. Retrieved from [Link]

-

UCLA. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 2. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)nicotinic Acid | 158063-66-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-(trifluoromethyl)pyridine-3-carboxylic acid [stenutz.eu]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. organomation.com [organomation.com]

The Definitive Guide to the ¹³C NMR Spectrum of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid

A Senior Application Scientist's Perspective on Spectral Interpretation, Experimental Design, and Structural Elucidation for Drug Discovery Professionals.

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethyl)pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering a detailed theoretical framework for understanding the nuanced effects of the electron-withdrawing trifluoromethyl and carboxylic acid groups on the pyridine ring's electronic architecture. We will explore the predictable, yet complex, patterns of ¹³C chemical shifts and the characteristic through-bond scalar couplings between carbon and fluorine (ⁿJCF). This guide is designed for researchers, scientists, and drug development professionals, providing not only a predictive spectral analysis but also robust, field-proven experimental protocols to ensure data integrity and reproducibility.

Introduction: The Structural Significance of a Fluorinated Pyridine

3-(Trifluoromethyl)pyridine-4-carboxylic acid, also known as 3-(trifluoromethyl)isonicotinic acid, is a key building block in the synthesis of advanced materials and pharmacologically active agents. The strategic placement of a trifluoromethyl (CF₃) group—a potent electron-withdrawing moiety and metabolic blocker—and a carboxylic acid group on the pyridine scaffold imparts unique electronic and physicochemical properties. Understanding the precise ¹³C NMR signature of this molecule is paramount for unambiguous structural verification, purity assessment, and for predicting its reactivity and interaction with biological targets. This guide will deconstruct the ¹³C NMR spectrum, providing the foundational knowledge necessary for confident structural assignment.

Theoretical Underpinnings: Predicting the ¹³C NMR Landscape

The ¹³C NMR spectrum of 3-(trifluoromethyl)pyridine-4-carboxylic acid is governed by the interplay of inductive and resonance effects of its substituents, and the characteristic coupling of carbon nuclei to the three fluorine atoms of the CF₃ group.

-

Influence of Substituents on Chemical Shifts (δ):

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring carbons compared to benzene. The C2 and C6 carbons are most affected, typically appearing furthest downfield.

-

Trifluoromethyl Group (-CF₃): This group is a very strong σ-electron withdrawing group. It inductively deshields the carbon to which it is attached (C3). Its effect on other ring carbons is more complex, involving through-space and field effects.

-

Carboxylic Acid Group (-COOH): This group is also electron-withdrawing. The carbonyl carbon itself is highly deshielded and appears significantly downfield. It withdraws electron density from the ring, influencing the chemical shifts of the pyridine carbons, particularly the ipso-carbon (C4) and the ortho-positions (C3 and C5).

-

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling (JCF): The presence of the CF₃ group introduces characteristic splitting patterns for the carbon signals due to spin-spin coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF: A large, one-bond coupling is observed for the CF₃ carbon itself, splitting its signal into a quartet (due to coupling with three equivalent ¹⁹F nuclei, following the n+1 rule). This coupling is typically in the range of 270-280 Hz.

-

²JCF: A significant two-bond coupling is expected between the C3 carbon and the fluorine atoms, splitting the C3 signal into a quartet. This coupling is typically around 30-40 Hz.

-

³JCF: A smaller three-bond coupling will split the C2 and C4 carbon signals into quartets. This coupling is typically in the range of 3-5 Hz.

-

⁴JCF: An even smaller four-bond coupling may be observable for the C5 carbon, also resulting in a quartet, with a typical magnitude of 1-2 Hz.

-

Predicted ¹³C NMR Spectral Data

Based on the analysis of substituent effects and known data for analogous compounds, such as 3-(trifluoromethyl)benzoic acid, the predicted ¹³C NMR spectrum of 3-(Trifluoromethyl)pyridine-4-carboxylic acid in a common solvent like DMSO-d₆ is summarized below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | ~166 | Singlet | - |

| C2 | ~152 | Quartet | ³JCF ≈ 4 Hz |

| C3 | ~131 | Quartet | ²JCF ≈ 35 Hz |

| C4 | ~142 | Quartet (broad) | ³JCF ≈ 4 Hz |

| C5 | ~125 | Doublet of Quartets | ⁴JCF ≈ 1-2 Hz |

| C6 | ~150 | Doublet | - |

| CF₃ | ~123 | Quartet | ¹JCF ≈ 274 Hz |